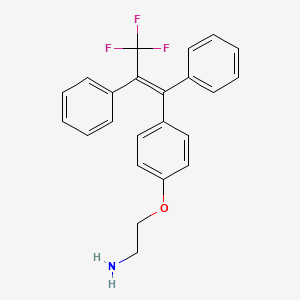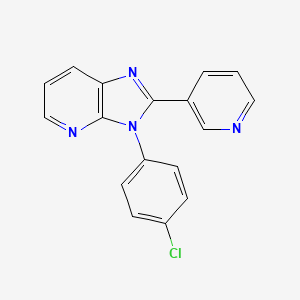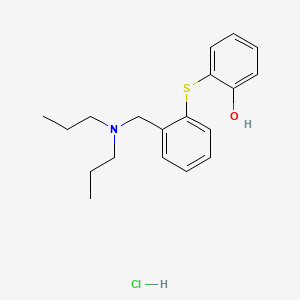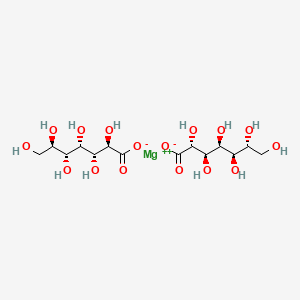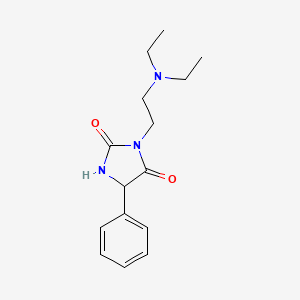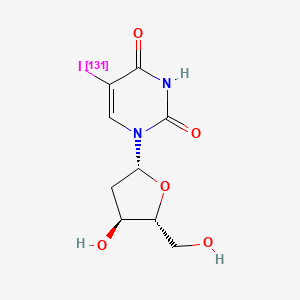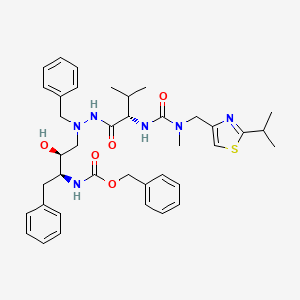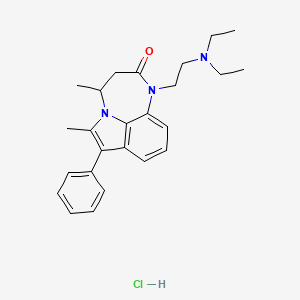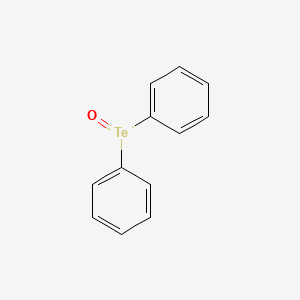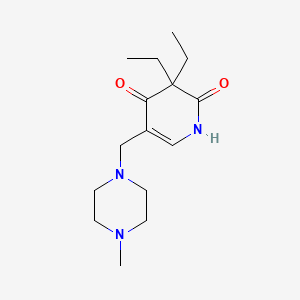
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: is a heterocyclic organic compound It features a pyridinedione core with diethyl and piperazinylmethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- typically involves the following steps:
Formation of the Pyridinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diethyl malonate and an amine derivative.
Introduction of the Piperazinylmethyl Group: This step involves the alkylation of the pyridinedione core with a piperazine derivative under basic conditions.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Automated Purification Systems: These systems streamline the purification process, making it more efficient and scalable.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazinylmethyl group is believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: can be compared with other similar compounds such as:
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperidinyl)methyl)-: This compound has a piperidinyl group instead of a piperazinyl group, which may affect its binding properties and pharmacological activity.
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-morpholinyl)methyl)-: The morpholinyl group introduces different electronic and steric effects, potentially leading to variations in biological activity.
The uniqueness of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- lies in its specific substitution pattern, which can confer distinct pharmacological properties compared to its analogs.
属性
CAS 编号 |
55748-92-0 |
|---|---|
分子式 |
C15H25N3O2 |
分子量 |
279.38 g/mol |
IUPAC 名称 |
3,3-diethyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)12(10-16-14(15)20)11-18-8-6-17(3)7-9-18/h10H,4-9,11H2,1-3H3,(H,16,20) |
InChI 键 |
AJMLNXQPNDPMIL-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)C(=CNC1=O)CN2CCN(CC2)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



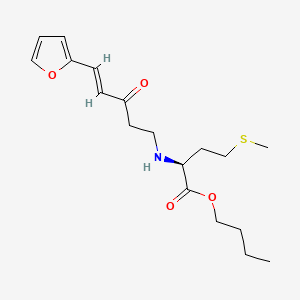
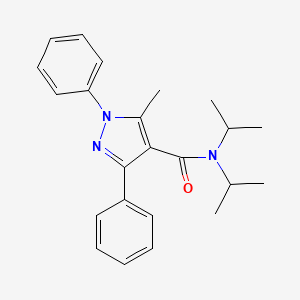
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
